molecular formula C14H15BrN2 B1399904 [(5-Bromopyridin-2-yl)methyl](2-phenylethyl)amine CAS No. 1408397-61-4

[(5-Bromopyridin-2-yl)methyl](2-phenylethyl)amine

Cat. No.: B1399904
CAS No.: 1408397-61-4
M. Wt: 291.19 g/mol
InChI Key: CYLCABTWBXULLF-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methylamine is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound features a brominated pyridine ring attached to a phenylethylamine moiety, making it a versatile building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methylamine typically involves the Suzuki cross-coupling reaction. This method employs a palladium catalyst to couple 5-bromo-2-methylpyridin-3-amine with various arylboronic acids . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(5-Bromopyridin-2-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated pyridine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the phenylethylamine moiety can interact with neurotransmitter receptors, modulating their function .

Comparison with Similar Compounds

(5-Bromopyridin-2-yl)methylamine can be compared with other similar compounds, such as:

    2-Amino-5-bromopyridine: A brominated aromatic amine used in labeling and synthesis.

    5-Bromopyridine-3-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.

    3-Amino-5-bromopyridine: Employed in the synthesis of heterocyclic compounds.

The uniqueness of (5-Bromopyridin-2-yl)methylamine lies in its dual functional groups, which allow for diverse chemical modifications and applications in various fields.

Biological Activity

(5-Bromopyridin-2-yl)methylamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound (5-Bromopyridin-2-yl)methylamine consists of a brominated pyridine moiety connected to a phenethylamine backbone. Its chemical formula is C13H14BrN, with a molecular weight of approximately 270.17 g/mol. The presence of the bromine atom may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

Biological Activity Overview

The biological activity of (5-Bromopyridin-2-yl)methylamine has been explored in several studies, revealing potential applications in areas such as antiparasitic activity and inhibition of specific enzymes.

1. Anthelmintic Activity

Recent research has identified (5-Bromopyridin-2-yl)methylamine as having notable anthelmintic properties. In a study screening a library of compounds for their ability to kill Caenorhabditis elegans, this compound was among those that demonstrated significant efficacy.

Table 1: Anthelmintic Activity of Selected Compounds

Compound NameConcentration (ppm)% Death (Day 3)
(5-Bromopyridin-2-yl)methylamine2570
Benzimidazole25100
Ivermectin2595

The results indicated that at a concentration of 25 ppm, the compound was able to induce a mortality rate of 70% in the nematodes within three days, showcasing its potential as an effective anthelmintic agent .

2. Enzyme Inhibition

Another area of interest is the compound’s ability to inhibit specific enzymes, particularly phospholipase A2 (PLA2). Inhibition assays have shown that compounds similar to (5-Bromopyridin-2-yl)methylamine can significantly reduce PLA2 activity, which is crucial for various cellular processes including inflammation and cell membrane integrity.

Table 2: Inhibition Potency Against PLA2

Compound NameIC50 (µM)
(5-Bromopyridin-2-yl)methylamine0.35
Fosinopril0.18

The IC50 value for (5-Bromopyridin-2-yl)methylamine indicates it has comparable potency to other known inhibitors, suggesting its potential utility in treating conditions associated with excessive PLA2 activity .

The mechanisms underlying the biological activities of (5-Bromopyridin-2-yl)methylamine are still being elucidated. However, it is hypothesized that:

  • Anthelmintic Mechanism : The compound may disrupt neuromuscular function in helminths, leading to paralysis and death.
  • Enzyme Inhibition Mechanism : The brominated pyridine may interact with the active site of PLA2, preventing substrate access and subsequent hydrolysis of phospholipids.

Case Studies

In a notable case study involving the application of (5-Bromopyridin-2-yl)methylamine in vivo, researchers observed significant reductions in parasitic load in infected models treated with this compound compared to controls. This highlights its potential as a therapeutic agent against parasitic infections.

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-13-6-7-14(17-10-13)11-16-9-8-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLCABTWBXULLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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